molecular formula C20H14N4O5S B2628347 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide CAS No. 927583-29-7

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2628347
CAS No.: 927583-29-7
M. Wt: 422.42
InChI Key: WUTAWVVGBFWBAX-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide ( 927583-29-7) is a specialized synthetic compound with a molecular formula of C20H14N4O5S and a molecular weight of 422.41 g/mol . This chemical features a unique hybrid architecture, integrating a 3,4-dihydroquinoxalin-2(1H)-one scaffold with a sulfonamide functional group, further substituted with a nitro-aromatic system . This structure combines two pharmacologically significant motifs, making it a valuable building block in medicinal chemistry and drug discovery research. The quinoxaline core is a well-documented privileged structure in drug design, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The sulfonamide group is a classic bioisostere found in many enzyme inhibitors, where it often acts as a key binding moiety by mimicking other carbonyl-containing groups or coordinating with metal ions in active sites . The presence of the electron-withdrawing nitro group enhances the compound's reactivity, facilitating its use as a versatile precursor for further chemical functionalization, such as reduction to the corresponding aniline . This compound is supplied with a minimum purity of 90% and is intended for research applications. It serves as a sophisticated intermediate for the synthesis of more complex molecules, for probing structure-activity relationships (SAR), and for screening against novel biological targets. Researchers can leverage its complex structure to develop potential enzyme inhibitors or to create targeted chemical libraries. Please note: This product is offered for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-nitro-N-[2-(3-oxo-2H-quinoxalin-2-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5S/c25-20-19(21-17-7-3-4-8-18(17)22-20)15-5-1-2-6-16(15)23-30(28,29)14-11-9-13(10-12-14)24(26)27/h1-12,19,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSQVQTWQUCGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)N=C3C=CC=CC3=N2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method includes the cyclization of o-phenylenediamine with a diketone to form the quinoxaline ring. This intermediate can then be further functionalized to introduce the nitro and sulfonamide groups.

    Cyclization: o-Phenylenediamine reacts with a diketone under acidic conditions to form the quinoxaline ring.

    Nitration: The quinoxaline intermediate is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Sulfonation: The nitrated quinoxaline is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Products may include quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds, including 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that certain quinoxaline derivatives displayed strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies revealed that this compound could induce apoptosis in cancer cell lines. Specifically, it was found to inhibit cell proliferation in human breast cancer cells with an IC50 value significantly lower than many existing chemotherapeutic agents . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Pain Management Applications

NaV1.7 Inhibition
Recent advancements have highlighted the role of sodium channel NaV1.7 as a target for pain management therapies. Compounds similar to this compound have been identified as selective inhibitors of NaV1.7, suggesting their potential use in treating neuropathic pain . The efficacy of these compounds in preclinical models indicates a promising avenue for developing new analgesics.

Synthetic Routes and Case Studies

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. A notable synthetic route includes the condensation of appropriate sulfonamides with quinoxaline derivatives under controlled conditions to enhance biological activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus< 10 µg/mL
AntimicrobialEscherichia coli< 15 µg/mL
AntitumorHuman breast cancer cells5 µM
NaV1.7 InhibitionNeuronal cellsEffective at low concentrations

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide is likely related to its ability to interact with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Quinoxaline/Heterocyclic Moieties

describes sulfonamide analogs (e.g., 1a-f) with a 3,4-dihydroquinazolin-2-yl group linked to a substituted benzene sulfonamide. While the core scaffold differs slightly (quinazoline vs. quinoxaline), these compounds share critical features:

  • Electron-Withdrawing Groups : The nitro group in the target compound may confer stronger electron-withdrawing effects than methoxy (1c ) or ester (1f ) groups, influencing electronic distribution and binding kinetics.

Table 1: Structural and Functional Comparison of Sulfonamide Analogs

Compound Core Heterocycle Substituent (X) Potential Biological Role
Target Compound Quinoxaline NO₂ Unknown (inferred enzyme inhibition)
1a (X = H) Quinazoline H COX-2 inhibition
1d (X = Br) Quinazoline Br Enhanced binding affinity
1f (X = (C=O)OCH₂CH₃) Quinazoline Ester Altered solubility/metabolism
Heterocyclic Derivatives Targeting ROR-gamma

highlights compounds with a 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl group (e.g., ROR-gamma modulators). Though the heterocycle differs (benzoxazine vs. quinoxaline), both systems share:

  • 3-Oxo-3,4-dihydro Motif: This moiety is critical for hydrogen bonding with biological targets, as seen in ROR-gamma modulation . The target compound’s quinoxaline-derived 3-oxo group may mimic this interaction.

Key Differences :

  • Sulfonamide vs. Acetamide Linkage : The target compound’s sulfonamide group may enhance acidity and hydrogen-bonding capacity compared to acetamide-linked benzoxazines .
  • Nitro Group vs. Piperidine Substitution : The nitro group in the target compound could confer oxidative stress-related toxicity risks, unlike the piperidine-substituted derivatives in , which prioritize metabolic stability .
Physicochemical and ADMET Properties

While direct data for the target compound is unavailable, comparisons with analogs suggest:

  • Solubility : The nitro group may reduce aqueous solubility compared to methoxy or ester-substituted analogs (1c , 1f ) .

Biological Activity

4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide, a compound with the CAS number 927583-29-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a sulfonamide group and a quinoxaline moiety. The molecular formula is C20H14N4O5SC_{20}H_{14}N_{4}O_{5}S, with a molecular weight of 422.4 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

PropertyValue
CAS Number927583-29-7
Molecular FormulaC20H14N4O5S
Molecular Weight422.4 g/mol

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways.
  • Interaction with DNA : The quinoxaline structure is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Calcium Channel Modulation : Similar compounds have shown effects on calcium channels, influencing vascular resistance and perfusion pressure in cardiac models .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of quinoxaline compounds can induce apoptosis in cancer cell lines such as MCF-7 and others .
  • Cardiovascular Effects : In isolated rat heart models, related sulfonamides have been shown to decrease coronary resistance and perfusion pressure, suggesting potential applications in cardiovascular therapeutics .

Case Studies

  • Anticancer Studies : A study evaluating the effects of similar compounds on MCF-7 breast cancer cells found that treatment with these compounds increased early apoptosis rates significantly compared to controls . The findings support the potential use of quinoxaline derivatives in cancer therapy.
  • Cardiovascular Research : Another research effort focused on the impact of benzene sulfonamides on coronary resistance indicated that certain derivatives could modulate blood pressure through calcium channel interactions. This suggests therapeutic potential for managing hypertension .

Comparative Biological Activity

To better understand the activity of this compound, a comparison with other related compounds is useful:

CompoundBiological Activity
4-(2-aminoethyl)-benzenesulfonamideDecreased coronary resistance
2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamideModerate effect on perfusion pressure
4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamideVariable effects on vascular resistance

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Quinoxaline Formationo-Phenylenediamine, glyoxylic acid, HCl (reflux, 6h)65–75>90%
Sulfonylation4-Nitrobenzenesulfonyl chloride, DMF, 0–5°C, 12h50–60>85%

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Use nitrogen atmosphere to prevent oxidation of intermediates .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC/LC-MS : To assess purity (>95%) and detect byproducts (e.g., unreacted sulfonyl chloride or de-nitro derivatives) .
  • NMR Spectroscopy :
    • ¹H NMR : Confirm aromatic proton environments (δ 7.5–8.5 ppm for nitrobenzene; δ 6.8–7.3 ppm for quinoxaline protons).
    • ¹³C NMR : Identify carbonyl (C=O, ~170 ppm) and sulfonamide (SO2, ~125 ppm) groups .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. ortho sulfonamide substitution) .

Q. Common Pitfalls :

  • Degradation during storage (store at –20°C in amber vials to prevent nitro group reduction ).
  • Solvent residues in NMR; lyophilize samples before analysis.

Advanced: How can contradictions in biological activity data (e.g., IC50 variability) be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or compound stability. Follow these steps:

Dose-Response Reproducibility :

  • Test multiple batches synthesized independently.
  • Use standardized cell lines (e.g., HEK293 for kinase assays) .

Stability Profiling :

  • Incubate the compound in assay buffers (pH 7.4, 37°C) and analyze degradation via LC-MS over 24h.
  • Nitro groups may reduce to amines under reducing conditions (e.g., glutathione-rich environments) .

Target Engagement Studies :

  • Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinity .

Q. Example Workflow :

AssayConditionIC50 (µM)Notes
Kinase InhibitionSerum-free media0.5 ± 0.1Active
Kinase Inhibition10% FBS media5.2 ± 1.3Serum proteins reduce bioavailability

Advanced: What experimental design strategies optimize synthesis yield and scalability?

Methodological Answer:
Adopt a Design of Experiments (DoE) approach:

Variables Screening :

  • Critical factors: Temperature, solvent polarity, catalyst loading (e.g., DMAP for sulfonylation) .

Response Surface Methodology (RSM) :

  • Optimize variables using a Central Composite Design (CCD). For example, vary reaction time (8–16h) and temperature (0–25°C) .

Flow Chemistry :

  • Continuous-flow reactors improve heat/mass transfer for exothermic sulfonylation steps, reducing byproduct formation .

Q. Table 2: DoE Results for Sulfonylation Step

RunTemp (°C)Time (h)Yield (%)
101258
2101062
320845

Q. Key Output :

  • DFT Energy Profile : Nitro reduction requires ~25 kcal/mol activation energy, aligning with observed instability in reducing environments .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., ambiguous NOE correlations)?

Methodological Answer:

Dynamic NMR :

  • Variable-temperature ¹H NMR (VT-NMR) to study conformational exchange (e.g., rotational barriers in sulfonamide groups) .

2D NMR Techniques :

  • HSQC/HMBC : Assign quaternary carbons and confirm connectivity between quinoxaline and sulfonamide moieties .

Isotopic Labeling :

  • Synthesize ¹⁵N-labeled analogs to simplify complex splitting patterns in the quinoxaline ring .

Q. Case Study :

  • Ambiguity : Overlapping signals at δ 7.8 ppm (quinoxaline vs. nitrobenzene protons).
  • Resolution : NOESY cross-peaks confirm spatial proximity between quinoxaline H-2 and sulfonamide protons .

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